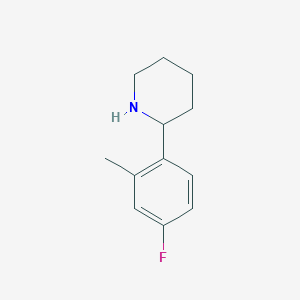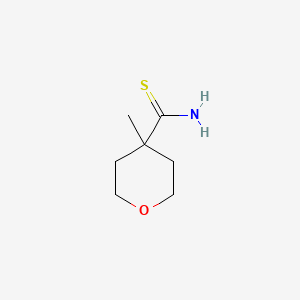
4-Methyloxane-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloxane-4-carbothioamide is a chemical compound that belongs to the class of carbothioamides It is characterized by the presence of a methyloxane ring attached to a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloxane-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 4-methyloxane with thiocarbamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or microwave-assisted synthesis, which offer advantages in terms of reaction time and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyloxane-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The methyloxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Methyloxane-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyloxane-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its effects through multiple mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar carbothioamide group but differ in the structure of the attached ring.
Carboxamide derivatives of 1,3,4-thiadiazole: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
4-Methyloxane-4-carbothioamide is unique due to its specific ring structure and the presence of a carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13NOS |
|---|---|
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
4-methyloxane-4-carbothioamide |
InChI |
InChI=1S/C7H13NOS/c1-7(6(8)10)2-4-9-5-3-7/h2-5H2,1H3,(H2,8,10) |
Clave InChI |
KHEVJNBJZOLYIR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCC1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



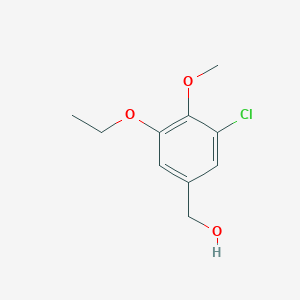
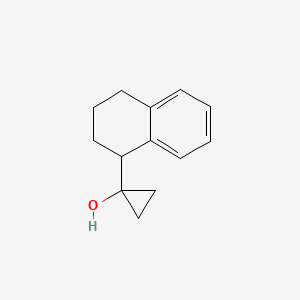
![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)



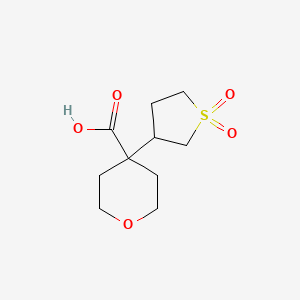
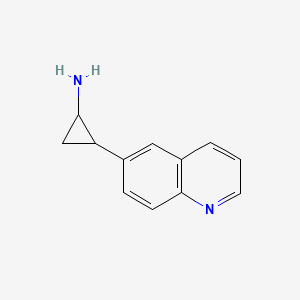
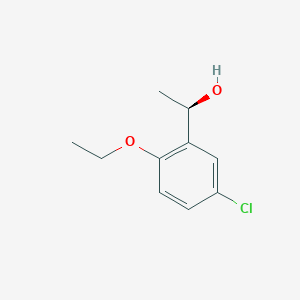

![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)

